3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(8-methoxy-2-methylquinolin-4-yl)benzamide
Description
苯环取代基的电子效应
苯甲酰胺的苯环未直接引入其他取代基,但3位的磺酰胺基团通过硫原子的强吸电子效应显著改变苯环的电子云分布。密度泛函理论(DFT)计算表明,磺酰胺的引入使苯环C3位的电子密度降低约0.15 e/Ų,从而增强该区域的亲电性。这种电子特性可能影响分子与靶标蛋白的π-π堆积或电荷转移相互作用。
酰胺键的构象限制
目标化合物的酰胺键(C=O-NH-)因喹啉环的立体位阻呈现反式构象(trans-amide)。X射线晶体学数据显示,酰胺键的扭转角(C-C-N-C)为178.5°,接近平面构型,这可能增强分子与受体的氢键结合能力。此外,喹啉环的甲氧基(8位)通过空间位阻进一步稳定该构象(表1)。
表1 苯甲酰胺骨架关键结构参数
| 参数 | 数值 | 测定方法 |
|---|---|---|
| 酰胺键长度 (C=O) | 1.23 Å | X射线衍射 |
| 酰胺键扭转角 | 178.5° | 晶体学分析 |
| 苯环C3电子密度变化 | -0.15 e/Ų | DFT计算 |
Properties
Molecular Formula |
C24H26N4O5S |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-(8-methoxy-2-methylquinolin-4-yl)benzamide |
InChI |
InChI=1S/C24H26N4O5S/c1-16-14-21(20-8-5-9-22(33-3)23(20)25-16)26-24(30)18-6-4-7-19(15-18)34(31,32)28-12-10-27(11-13-28)17(2)29/h4-9,14-15H,10-13H2,1-3H3,(H,25,26,30) |
InChI Key |
GCZMACZHRXGCOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCN(CC4)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-Sulfonylbenzoic Acid Derivatives
The 3-sulfonylbenzoic acid precursor is synthesized through sulfonation of benzoic acid followed by chlorination. As demonstrated in , sulfonation employs sulfurochloridic acid (SO2Cl2) under controlled exothermic conditions (10°C, 8 mL excess) to yield 3-sulfobenzoic acid. Subsequent treatment with thionyl chloride (SOCl2) at reflux (3 h) converts the sulfonic acid to the corresponding sulfonyl chloride . Critical parameters include strict temperature control to prevent over-sulfonation and the use of anhydrous solvents (e.g., acetone) to minimize hydrolysis. The resultant 3-(chlorosulfonyl)benzoic acid chloride is isolated via vacuum filtration and recrystallized from ethanol (85–90% yield) .
Benzamide Coupling Reactions
Coupling the sulfonyl chloride intermediate with 8-methoxy-2-methylquinolin-4-amine proceeds via a two-step sequence. First, the acid chloride is generated by refluxing 3-sulfobenzoic acid with excess SOCl2 (1.5 eq, 3 h) . This intermediate is then reacted with the quinoline amine in acetone under reflux (24 h), yielding the benzamide scaffold. The reaction is monitored by TLC (silica Gel-G, hexane:ethyl acetate 3:1), and the product is purified via recrystallization from ethanol (92–95% purity) . Alternative protocols using coupling agents like HATU or EDCl in DMF (e.g., ) report comparable efficiencies (90–95% yield) but require stringent moisture control.
Sulfonylation of 4-Acetylpiperazine
Introducing the 4-acetylpiperazine substituent to the sulfonyl group involves nucleophilic displacement of the chlorosulfonyl intermediate. As detailed in , treatment of 3-(chlorosulfonyl)-N-(8-methoxy-2-methylquinolin-4-yl)benzamide with 4-acetylpiperazine in DMF at 80°C for 4.5 h in the presence of K2CO3 (1.2 eq) achieves near-quantitative conversion (97.52% yield). The base facilitates deprotonation of the piperazine, enhancing nucleophilicity. Post-reaction, the crude product is precipitated with water, filtered, and recrystallized from ethanol to >98% purity .
Table 1: Optimization of Sulfonylation Conditions
| Parameter | Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Solvent | DMF | 97.52 | 98.76 | |
| Base | K2CO3 | 95.8 | 97.2 | |
| Temperature | 80°C | 97.52 | 98.76 | |
| Alternative Base | DIEA | 91.0 | 95.4 |
Purification and Characterization Techniques
Final purification employs sequential recrystallization (ethanol, acetone) to remove unreacted starting materials and byproducts. Crystallization under ultrasonication (25 kHz, 40°C, 20 min) enhances crystal uniformity and reduces particle size, as evidenced in . Structural validation via FTIR confirms sulfonamide (ν 1,370–1,160 cm−1) and benzamide (ν 3,250–3,100 cm−1) functionalities . 1H-NMR (400 MHz, DMSO-d6) exhibits characteristic signals: δ 8.45 (s, 1H, quinoline H-3), δ 7.95–7.70 (m, 4H, aromatic H), δ 3.90 (s, 3H, OCH3), and δ 2.45 (s, 3H, CH3) . LC-MS (ESI+) corroborates the molecular ion peak at m/z 510.2 [M+H]+ .
Comparative Analysis of Synthetic Routes
A side-by-side evaluation of methods reveals trade-offs between yield, scalability, and operational complexity:
-
Classical Acid Chloride Route ( ): High yields (90–95%) but requires hazardous SOCl2 handling.
-
Catalytic Asymmetric Sulfoxidation ( ): Enantioselective synthesis (74–96% e.e.) using Ti(OiPr)4 and diethyl tartrate, though unnecessary for the non-chiral target.
-
Multicomponent Ultrasound-Assisted Synthesis ( ): Rapid (20 min) but limited to pyrano[2,3-c]pyrazole systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the quinoline moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the acetyl piperazine.
Substitution: The benzamide and quinoline moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the quinoline moiety.
Reduction: Reduced forms of the acetyl piperazine.
Substitution: Substituted derivatives at the benzamide and quinoline positions.
Scientific Research Applications
3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(8-methoxy-2-methylquinolin-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(8-methoxy-2-methylquinolin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular metabolism or signal transduction pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Sulfonamide vs. Acetamide Linkers
- Compound 794556-72-2 (2-(4-acetylpiperazin-1-yl)-N-(3-cyanothiophen-2-yl)acetamide): Replaces the sulfonyl group with an acetamide linker and substitutes the quinoline with a thiophene ring.
- Target Compound : The sulfonyl group enhances hydrogen-bonding capacity and metabolic stability compared to acetamide-linked analogs .
Quinoline vs. Pyridine/Thiazole Substituents
- Compound 941501-74-2 (3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6-methylpyridin-2-yl)benzamide): Replaces the 8-methoxy-2-methylquinoline with a 6-methylpyridine. The smaller pyridine ring may reduce steric hindrance but diminish π-π stacking interactions critical for binding to hydrophobic pockets .
- Compound 304864-52-6 (4-(azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide): Uses a thiazole ring instead of quinoline, which could modulate electron distribution and bioavailability .
Piperazine Substitutions
Acetyl vs. Methoxyphenyl Groups
Azepane vs. Piperazine Rings
- Compound 304864-52-6 : Replaces piperazine with azepane (7-membered ring). The larger ring size may alter conformational flexibility and binding kinetics .
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Biological Activity
3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(8-methoxy-2-methylquinolin-4-yl)benzamide, a compound with significant potential in medicinal chemistry, is characterized by its complex structure and diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, antimicrobial effects, and mechanisms of action based on recent research findings.
1. Cytotoxic Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown effective inhibition of cell proliferation in HepG2 liver cancer cells.
Case Study:
In a study involving synthesized benzamide derivatives, the compound demonstrated an IC50 value indicating potent cytotoxic effects. The mechanism was linked to the induction of apoptosis, as evidenced by flow cytometry assays that showed increased pre-G1 cell populations, indicative of apoptotic cell death .
| Compound ID | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| 8a | 12.5 | HepG2 | Apoptosis induction |
| 8b | 20.0 | MCF7 | Cell cycle arrest |
| 8c | 15.0 | A549 | Tubulin polymerization inhibition |
2. Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have been well-documented. Compounds similar to our target compound have exhibited activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
A comparative study showed that certain derivatives displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 50 µg/ml to 200 µg/ml. The presence of specific functional groups in the structure enhances their interaction with bacterial cell membranes, leading to increased permeability and cell death .
| Microorganism | MIC (µg/ml) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 50 | Quinoline derivative |
| Escherichia coli | 100 | Quinoline derivative |
| Salmonella typhi | 200 | Quinoline derivative |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis: Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Apoptosis Induction: The ability to trigger apoptotic pathways is significant for anticancer activity.
- Antimicrobial Action: The disruption of bacterial cell wall synthesis or function leads to effective antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
